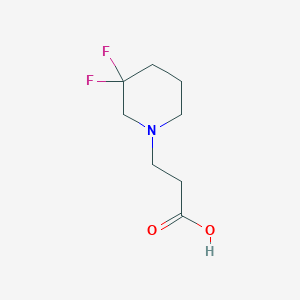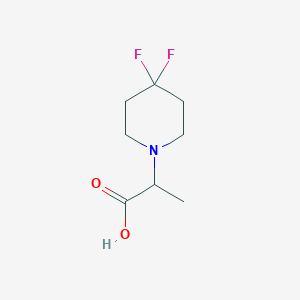![molecular formula C10H15NO2 B1475490 1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1600359-19-0](/img/structure/B1475490.png)
1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a chemical intermediate . Its unique structure makes it a candidate for the synthesis of various pharmacologically active molecules. Researchers can modify the furan ring or the cyclobutan-1-ol moiety to derive new compounds with potential therapeutic effects.
Material Science
In material science, the compound’s furan component can be explored for polymer synthesis . Furan derivatives are known for their ability to create polymers with specific characteristics, such as thermal stability and chemical resistance, which are valuable in creating advanced materials.
Analytical Chemistry
1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol: can serve as a reference standard in analytical chemistry . Its well-defined structure and properties allow it to be used as a calibration standard in chromatography and mass spectrometry, aiding in the accurate measurement of chemical substances.
Agrochemical Development
The compound’s structure is conducive to the development of agrochemicals . By modifying its molecular structure, it can lead to the creation of new pesticides or herbicides with improved efficacy and reduced environmental impact.
Organic Synthesis
As an organic synthesis building block , this compound provides a versatile starting point for constructing complex organic molecules . Its reactivity can be harnessed to form various chemical bonds, enabling the synthesis of a wide array of organic compounds.
Biochemical Studies
In biochemical studies, 1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol can be used to investigate enzyme-substrate interactions . Its structure can mimic certain natural substrates, allowing researchers to study the binding affinities and reaction mechanisms of enzymes.
Future Directions
properties
IUPAC Name |
1-[(furan-2-ylmethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(4-2-5-10)8-11-7-9-3-1-6-13-9/h1,3,6,11-12H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVQMFQPBROJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



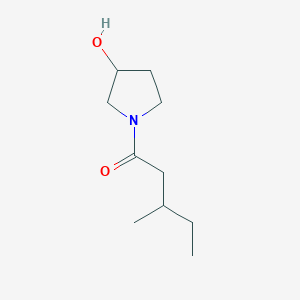
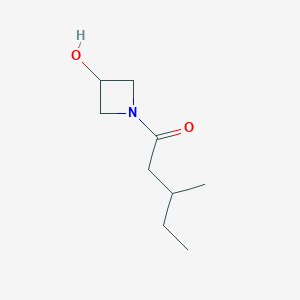
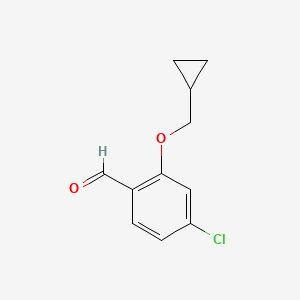
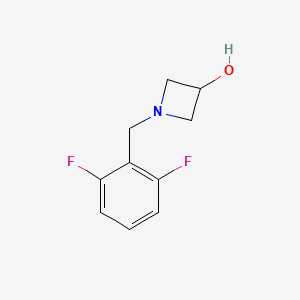
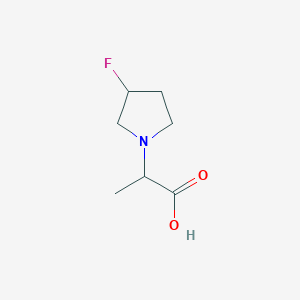
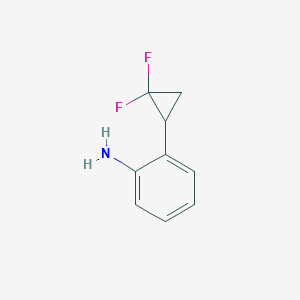
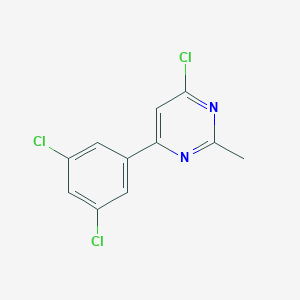
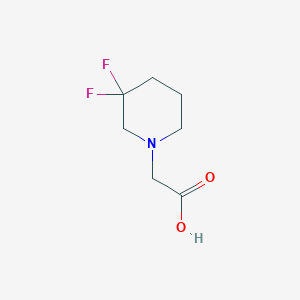
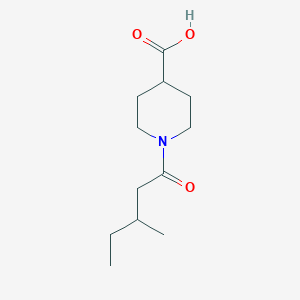
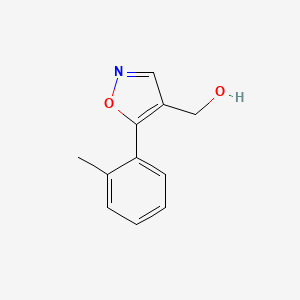
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
